N'-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide
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Overview
Description
N’-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a hydrazide functional group attached to a benzoyl moiety, which is further substituted with a tert-butyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-chlorobenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: N’-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives of the hydrazide.
Reduction: Hydrazine derivatives.
Substitution: Substituted benzoyl hydrazides.
Scientific Research Applications
N’-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of their activity. The presence of the tert-butyl and chlorine substituents can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 4-tert-Butylbenzoyl chloride
- 3-Chlorobenzohydrazide
- N’-benzoyl-3-chlorobenzohydrazide
Comparison: N’-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide is unique due to the presence of both the tert-butyl and chlorine substituents, which can enhance its stability and reactivity compared to similar compounds
Properties
IUPAC Name |
N'-(4-tert-butylbenzoyl)-3-chlorobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c1-18(2,3)14-9-7-12(8-10-14)16(22)20-21-17(23)13-5-4-6-15(19)11-13/h4-11H,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSDZZKXTSQNRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967858 |
Source
|
Record name | N-(4-tert-Butylbenzoyl)-3-chlorobenzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-31-4 |
Source
|
Record name | N-(4-tert-Butylbenzoyl)-3-chlorobenzene-1-carbohydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70967858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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